molecular formula C19H17NO5S B11284417 methyl 2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11284417
M. Wt: 371.4 g/mol
InChI Key: ICMPFKHHKGTJHB-UHFFFAOYSA-N
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Description

METHYL 2-(1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including cyclization and amide formation. One common method involves the Dieckmann cyclization of methyl (-methoxycarbonylbenzylthio)acetate, followed by reactions with hydrazine and phenylhydrazine to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzopyran and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

METHYL 2-(1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzopyran and thiophene derivatives, such as:

Uniqueness

What sets METHYL 2-(1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE apart is its unique fusion of benzopyran and cyclopentathiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17NO5S

Molecular Weight

371.4 g/mol

IUPAC Name

methyl 2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H17NO5S/c1-24-19(23)15-12-7-4-8-14(12)26-17(15)20-16(21)13-9-10-5-2-3-6-11(10)18(22)25-13/h2-3,5-6,13H,4,7-9H2,1H3,(H,20,21)

InChI Key

ICMPFKHHKGTJHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3CC4=CC=CC=C4C(=O)O3

Origin of Product

United States

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